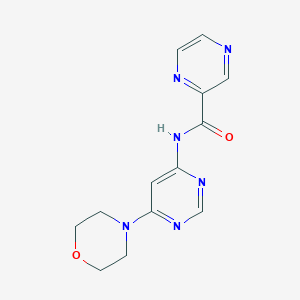

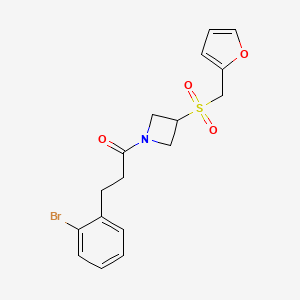

![molecular formula C20H17NO3 B2397590 4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one CAS No. 890634-17-0](/img/structure/B2397590.png)

4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one” is a complex organic molecule that contains several functional groups and structural features, including an aminobenzofuran moiety and a chromen-2-one moiety. These groups are common in many biologically active compounds and pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might be involved in acid-base reactions, while the chromen-2-one moiety might undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Antioxidative and Anti-inflammatory Applications

Compounds with structures related to "4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one" have been isolated from marine organisms and shown to exhibit significant antioxidative and anti-inflammatory properties. These compounds, characterized by their chromenyl derivatives with isochromen-(5H)-one and furanyl-2H-chromenyl moieties, demonstrated comparable radical scavenging activities and higher anti-5-lipoxygenase activity than known standards, suggesting potential applications in functional food and medicinal applications due to their safety profiles (Joy & Chakraborty, 2017).

Synthetic Applications

Research has been conducted on the synthesis of furan-2-yl-substituted tetrahydrobenzo[c] chromen-6,9-diones through regioselective [4+2]-cycloaddition, highlighting efficient catalysis methods. This research provides valuable insights into the synthesis techniques that could be applied to compounds with structures similar to "this compound," expanding the scope of synthetic applications for these compounds (Shults et al., 2010).

Bioactive Compound Synthesis

Efforts have been made to synthesize new biologically active compounds containing pyridine and pyridazine fragments by introducing a heterocyclic chromenone fragment. These syntheses lead to compounds that demonstrate pronounced plant-growth regulatory activity, indicating potential agricultural applications (Aniskova, Grinev, & Yegorova, 2017).

Antimycobacterial Activity

Derivatives of chromenone, including those with structures similar to the compound , have been synthesized and evaluated for their antimycobacterial activity. Some analogs were found to be significantly more active than initial hits, suggesting potential therapeutic applications against mycobacterial infections (Alvey et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-11(2)12-7-8-17-14(9-12)15(10-18(22)23-17)20-19(21)13-5-3-4-6-16(13)24-20/h3-11H,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSPZWJDEPJLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)

![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)